Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate

Process Chemistry Scale-up Synthesis

When pyridinyl-piperazine leads fail due to high LogP and metabolic instability, this pyridazinyl analog delivers a precise, data-driven solution. Its unique diazine motif (XLogP ≈ 1) reduces lipophilicity by ~0.8 log units versus pyridine, directly enhancing PK profiles without scaffold hopping. - Directly enables SAR on VR1 (US7262194B2) and histamine H3 (WO2005009976) targets where pyridazine H-bonding is essential. - Scalable metal-free route (3-chloropyridazine, K₂CO₃, NMP, 120 °C) supports multi-gram delivery. - Typical purity ≥98%; supplied with CoA for immediate CNS program integration.

Molecular Formula C13H20N4O2
Molecular Weight 264.329
CAS No. 492431-12-6
Cat. No. B2605633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate
CAS492431-12-6
Molecular FormulaC13H20N4O2
Molecular Weight264.329
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NN=CC=C2
InChIInChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3
InChIKeyKNCRBGIXAOVMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate: A Boc-Protected Pyridazinyl-Piperazine Building Block for Targeted Synthesis


Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate (CAS 492431-12-6) is a heterocyclic building block featuring a pyridazine ring connected to an N-Boc-protected piperazine [1]. With a molecular formula of C13H20N4O2 and a molecular weight of 264.32 g/mol, it serves as a key intermediate for introducing the pyridazinyl-piperazine moiety into larger pharmacologically relevant molecules, particularly those targeting neurological and inflammatory pathways [2].

Workflow
Boc-protected pyridazinyl-piperazine building block for sequential deprotection and coupling
Selection
Pyridazine ring provides distinct hydrogen bonding and electronic profile vs pyridine/pyrimidine
Use Context
Synthesis of heterocyclic libraries for CNS and inflammatory pathway research intermediates

Why Procurement of Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate Cannot Be Simplified by 'In-Class' Analogs


The specific heteroaryl group on the piperazine ring dictates the molecule's electronic profile, binding affinity, and metabolic stability, making simple substitution with pyridinyl or pyrimidinyl analogs impossible without altering the final drug's properties. A pyridazine ring introduces a distinct arrangement of hydrogen bond acceptors and a unique dipole moment compared to a pyridine or pyrimidine, which critically influences target engagement as evidenced by its selection in patents for specific therapeutic targets like VR1 and histamine H3 receptors [1][2]. This compound is not merely a generic Boc-protected piperazine; it is a precision tool for recognizing biological targets where the diazine motif is essential.

Pyridinyl analog (4 HBA) may not reproduce target binding interactions that rely on the pyridazine ring's 5 HBA sites.
Pyrimidinyl replacement alters dipole moment and ring electronics, potentially shifting selectivity in receptor assays.
Higher lipophilicity (LogP 1.8) of pyridinyl analog may increase non-specific binding and metabolic instability compared to the pyridazine scaffold (LogP 1).

Quantitative Differentiation Evidence for Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate vs. Analogs


Defined Synthetic Protocol with Quantitative Yield from a Patent Route

A specific and scalable synthetic route for the target compound is detailed in patent WO2018/89433, yielding 31% under defined conditions. This contrasts with the synthesis of the pyridin-2-yl analog, which often proceeds via a different catalytic amination, as described by Nishiyama et al., where yields can vary significantly (50-98%) depending on the catalyst system [1]. The reported procedure provides a reproducible baseline for process development.

Synthetic Yield
Cross-study comparable
31% (metal-free SNAr) vs 50-98% (Pd-catalyzed for pyridinyl analog)
Supports reproducible, metal-free process scale-up
Route avoids transition metals, reducing impurity risk
Process Chemistry Scale-up Synthesis

Enhanced Hydrogen Bond Acceptor (HBA) Count Compared to Pyridinyl Analog

The pyridazinyl compound possesses 5 hydrogen bond acceptor (HBA) sites, as computed by PubChem, which is one more than the 4 HBA sites of the pyridinyl analog (CAS 77278-62-7) [1][2]. This additional HBA capacity, due to the second nitrogen atom in the ring, can significantly alter target binding kinetics and solubility.

HBA Count
Class-level inference
5 (Target) vs 4 (Pyridinyl analog)
May influence target binding kinetics
Computed property; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Lipophilicity (LogP) Driving Superior Ligand Efficiency Metrics

The target compound exhibits a computed XLogP3-AA of 1, which is notably lower than the XLogP3-AA of 1.8 for the pyridinyl analog [1][2]. This significant difference in lipophilicity is a key driver in reducing non-specific binding and improving metabolic stability, critical for CNS and peripheral drug targets.

Lipophilicity (LogP)
Class-level inference
XLogP3-AA = 1 (Target) vs 1.8 (Analog)
Supports ligand-lipophilicity efficiency screening
Computed value; experimental LogD determination advised
ADME Lipophilicity Drug-likeness

Direct Application as a Key Intermediate in Validated Pain Program Patents

The pyridazinylpiperazine core, of which this compound is a protected precursor, is explicitly claimed in US patent US7262194B2 for treating pain, UI, and IBD [1]. In contrast, the pyridinyl analog is more commonly cited as a building block for kinase inhibitors, indicating a divergence in therapeutic application space driven by the heterocyclic core [2].

Patent Application Context
Cross-study comparable
Core scaffold in VR1 (pain) and H3 receptor patents; pyridinyl analog linked to kinase inhibitor programs
Aligns with pain and inflammation research programs
Patent-derived context; verify target relevance in your assay
Pain Management VR1 Antagonist Patent-backed indication

Ideal Use Cases for Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate Based on Quantitative Evidence


Scalable Synthesis of Diazine-Containing CNS Drug Candidates

Leverage the published, metal-free synthetic procedure with a reproducible 31% yield to rapidly generate multi-gram quantities of this intermediate for a CNS program. The route’s defined conditions (3-chloropyridazine, K2CO3, NMP, 120 °C) allow for straightforward scale-up, prioritizing robust process chemistry over high-cost catalytic methods.

Medicinal Chemistry Campaigns Targeting VR1 or Histamine H3 Receptors

This building block is the direct precursor to the pyridazinylpiperazine core claimed in patents for pain (US7262194B2) and histamine H3 receptor ligands (WO2005009976). Its procurement is essential for structure-activity relationship (SAR) studies focused on these targets, where the unique hydrogen-bonding capacity of the pyridazine ring is a pharmacophoric requirement. [1][2]

Lead Optimization Requiring Reduced Lipophilicity

When a lead series based on a pyridinyl-piperazine scaffold encounters issues with high LogP and metabolic instability, procuring the pyridazinyl analog (XLogP = 1) can be a data-driven strategy to reduce lipophilicity by 0.8 log units, directly improving drug-likeness and pharmacokinetic properties without extensive scaffold hopping. [3]

Application
Selection Property
Validation Focus
CNS-targeted heterocyclic library synthesis
Metal-free, reproducible synthetic protocol
Process robustness and scale-up consistency
VR1/H3 receptor SAR probe generation
Pyridazine hydrogen-bonding profile
Target engagement and selectivity assessment
Lead optimization with lipophilicity control
Lower computed LogP (1 vs 1.8)
Physicochemical property profiling and metabolic stability
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